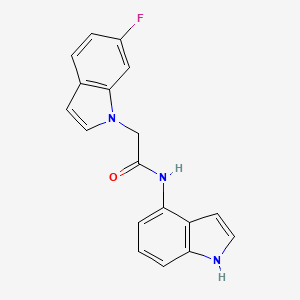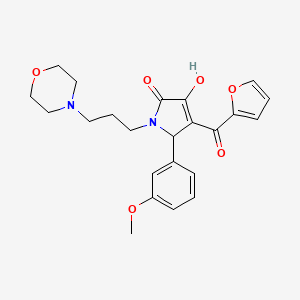
6-(furan-2-yl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(furan-2-yl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that contains a furan ring, a pyrrolidine ring, and a pyridazinone core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-2-yl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Attachment of the Pyrrolidine Ring: This step might involve nucleophilic substitution or reductive amination to attach the pyrrolidine moiety to the pyridazinone core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions could target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Conditions for substitution reactions could include the use of bases (e.g., sodium hydride) or acids (e.g., hydrochloric acid) depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the pyridazinone core could produce dihydropyridazine derivatives.
Scientific Research Applications
6-(furan-2-yl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(furan-2-yl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and thereby affecting cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
6-(furan-2-yl)-2-(methyl)pyridazin-3(2H)-one: Lacks the pyrrolidine ring.
6-(furan-2-yl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one: Contains a piperidine ring instead of a pyrrolidine ring.
6-(thiophen-2-yl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one: Contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of both the furan and pyrrolidine rings in 6-(furan-2-yl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one might confer unique biological activities or chemical reactivity compared to similar compounds. This uniqueness would need to be confirmed through comparative studies.
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
6-(furan-2-yl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3-one |
InChI |
InChI=1S/C13H15N3O2/c17-13-6-5-11(12-4-3-9-18-12)14-16(13)10-15-7-1-2-8-15/h3-6,9H,1-2,7-8,10H2 |
InChI Key |
JEKZNKFDDGMARH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[4-(azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-fluorophenoxy)acetamide](/img/structure/B12160403.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12160410.png)

![methyl 5-fluoro-2-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12160420.png)


![methyl 2-{(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12160438.png)
![(1-methyl-1H-indol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12160440.png)
![2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B12160445.png)
![N-(1H-benzo[d]imidazol-2-yl)-4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxamide](/img/structure/B12160446.png)
![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide](/img/structure/B12160451.png)
![N-[1-(naphthalen-1-ylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide](/img/structure/B12160452.png)
![7-[(4-Fluorophenyl)(pyrimidin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B12160469.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12160476.png)
